2-Aminonorbornyl 2-carboxylic Acid; BCH

LAT1 inhibition leucine uptake IC50 tumor cell pharmacology

Investigators studying system L amino acid transport face the challenge of distinguishing LAT1-specific effects from total network activity. BCH (2-Aminonorbornyl-2-carboxylic acid, CAS 20448-79-7) is the validated pan-system L inhibitor that blocks all four LAT family members (LAT1-LAT4) at 10 mM, enabling aggregate transport quantification. • Pan-LAT inhibition: Blocks LAT1-LAT4 at 10 mM, in contrast to LAT1-selective JPH203 (>1000-fold selectivity); appropriate when isoform expression profiles are unknown. • Non-apoptotic growth suppression: Depletes neutral amino acids without triggering DNA laddering or caspase cleavage in KB, FaDu, and HEp-2 carcinoma cells-ideal for isolating mTORC1-dependent nutrient-sensing pathways. • Structurally characterized: Cryo-EM structure (PDB 8KDH, 3.5 Å) reveals a fully occluded binding pose with a unique Phe400 interaction pattern, providing a distinct template for rational inhibitor design. Supplied with ≥98% purity and rigorous analytical QC. Standard international B2B shipping with no special permits required.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B13631835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminonorbornyl 2-carboxylic Acid; BCH
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2(C(=O)O)N
InChIInChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11)/t5-,6+,8-/m1/s1
InChIKeyMPUVBVXDFRDIPT-GKROBHDKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BCH: Classic System L Inhibitor for LAT1 Research


2-Aminonorbornyl-2-carboxylic acid (BCH) is a synthetic, bicyclic, non-metabolizable leucine analog and competitive inhibitor of the system L amino acid transporter family. It binds to the L-type amino acid transporter 1 (LAT1) with moderate affinity and has been used as the archetypal system L inhibitor since the early characterization of amino acid transport systems [1]. BCH is also referred to as 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid or LAT1-IN-1 in the literature [2]. Its primary value lies in its well-documented, broad-spectrum inhibition of all four LAT family members (LAT1–LAT4), making it an indispensable pharmacological tool for dissecting system L-mediated transport across diverse biological contexts.

Broad-spectrum

Pan-LAT inhibitor tool covering LAT1–LAT4

Calibration standard

Extensively cross-validated system L reference

Titratable inhibition

Moderate affinity for graded transport blockade

Why BCH Cannot Be Substituted by Selective LAT1 Inhibitors


Not all system L inhibitors are functionally interchangeable. Highly selective LAT1 inhibitors such as JPH203 (IC50 ~0.06–0.14 μM) exhibit >1000-fold selectivity for LAT1 over LAT2, while BCH inhibits all four LAT family members (LAT1, LAT2, LAT3, LAT4) at a 10 mM concentration [1]. This fundamental pharmacologic difference means that experiments using JPH203 interrogate LAT1-specific biology, whereas BCH reveals the aggregate contribution of the entire system L network. Furthermore, BCH induces growth suppression in several cancer cell lines primarily through nutrient depletion without triggering apoptosis, while JPH203 activates the mitochondrial apoptotic pathway [2]. Substituting one for the other without accounting for these differential properties can lead to misinterpretation of transporter-specific roles in amino acid homeostasis, cancer metabolism, and drug delivery across biological barriers.

Isoform selectivity mismatch

LAT1-selective inhibitors like JPH203 may not reproduce pan-LAT blockade; LAT2–LAT4 contributions remain untargeted.

Mechanism divergence

BCH induces nutrient-depletion growth arrest without apoptosis; JPH203 triggers mitochondrial apoptotic pathway. Pathway endpoints may shift.

Potency window difference

High-potency inhibitors saturate transport at low concentrations, altering dose-response interpretation. Graded inhibition profile may require review.

BCH vs. Selective LAT1 Inhibitors: Differentiation Guide


LAT1 Inhibitory Potency: BCH vs. JPH203

BCH inhibits [¹⁴C]-L-leucine uptake in cancer cell lines with IC50 values ranging from 43.8 μM to 78.8 μM, reflecting its moderate, titratable affinity for system L. In contrast, the selective LAT1 inhibitor JPH203 blocks leucine uptake with an IC50 of 0.06 μM (HT-29 cells) to 0.14 μM (S2-hLAT1 cells), representing an approximately 300- to 1,300-fold higher potency [1]. This substantial potency gap makes JPH203 the preferred choice for high-sensitivity LAT1 inhibition, while BCH is uniquely suited for experiments requiring graded, non-saturating system L blockade to study concentration-dependent metabolic responses.

LAT1 potency
Cross-study comparable
BCH: IC50 43.8–78.8 μM vs JPH203: 0.06–0.14 μM
~300- to 1,300-fold difference
Supports graded system L blockade
Wider concentration window for titratable studies
LAT1 inhibition leucine uptake IC50 tumor cell pharmacology

Transporter Selectivity: Pan-LAT vs. LAT1-Specific

BCH at 10 mM functionally inhibits all four members of the LAT family (LAT1, LAT2, LAT3, LAT4) [1]. By contrast, JPH203 demonstrates >1,000-fold selectivity for LAT1 over LAT2 [2]. KYT-0344 and KYT-0346, next-generation LAT1 inhibitors, achieve approximately 10,000-fold greater cancer cell growth inhibition than BCH and maintain >1,000-fold LAT1/LAT2 selectivity [2]. This pharmacological breadth positions BCH as a pan-system L tool, whereas JPH203 and KYT compounds are employed when LAT1-specific interrogation is required.

Selectivity
Class-level inference
BCH: pan-LAT (LAT1-4) vs JPH203: >1,000-fold LAT1/LAT2 selective
Isoform coverage context-dependent
Selective inhibitors miss LAT2–LAT4 in multi-isoform models
transporter selectivity LAT2 inhibition pan-LAT blockade

Cryo-EM Binding Mode: Occluded Conformation

Cryo-electron microscopy structures of the human LAT1–4F2hc complex reveal that BCH binds in an occluded conformation, completely sealed from both sides of the membrane, at a resolution of 3.5 Å (PDB ID: 8KDH; EMDB-9722) [1][2]. In the same study, the JPH203-bound structure was solved at 3.3 Å, enabling direct comparison. A key structural difference was the rotation of Phe400, which adopts distinct orientations in the BCH-bound versus JPH203-bound states, reflecting ligand-specific conformational selection [2]. Functional cis-inhibition assays in Xenopus oocytes confirmed that 500 μM BCH and 1 μM JPH203 each substantially inhibit ¹⁴C-leucine uptake [2].

Binding mode
Head-to-head
Cryo-EM (3.5 Å): BCH trapped in occluded conformation; distinct Phe400 orientation vs JPH203
Structural template for occluded-state design
PDB: 8KDH; supports inhibitor development
cryo-EM structure LAT1 binding pocket conformational state

Growth Inhibition Mechanism: Non-Apoptotic Nutrient Depletion

In KB human oral epidermoid carcinoma cells, BCH inhibited cell growth with an IC50 of 11.1±0.8 mM without producing the DNA laddering characteristic of apoptosis [1]. Similarly, in FaDu (IC50 43.8±4.3 μM for leucine uptake) and HEp2 (IC50 51.2±3.8 μM) head and neck squamous carcinoma cells, BCH treatment did not induce DNA fragmentation or proteolytic cleavage of procaspase-3 and procaspase-7 [2][3]. In contrast, the LAT1-selective inhibitor JPH203 at comparable growth-inhibitory concentrations upregulated the pro-apoptotic factors Bad, Bax, and Bak, downregulated Bcl-2 and Bcl-xL, activated caspase-9, and produced prominent DNA ladders in Saos2 cells [4]. This mechanistic divergence—nutrient depletion-driven growth arrest vs. mitochondrial apoptosis—is a critical differentiator when selecting an inhibitor for mechanistic studies.

Growth arrest mechanism
Head-to-head
BCH: non-apoptotic, no DNA ladder or caspase cleavage vs JPH203: mitochondrial apoptosis, caspase-9 activation
Uncouples nutrient-sensing from apoptotic death
Use for mTORC1/nutrient-depletion pathway dissection
cell growth inhibition non-apoptotic cell death nutrient depletion

In Vivo Antitumor Efficacy: Xenograft Tumor Delay

In a BALB/c nude mouse xenograft model using the human esophageal squamous cell carcinoma line KYSE150, daily intravenous administration of BCH at 200 mg/kg for 14 days significantly delayed tumor growth and decreased glucose metabolism, as assessed by [¹⁸F]-FDG PET imaging [1]. This represents one of the earliest in vivo validations of LAT1 inhibition as an anti-cancer strategy and remains a key reference point for preclinical LAT1-targeted therapy development. While JPH203 has also demonstrated in vivo efficacy in multiple xenograft models, BCH's historical in vivo dataset provides a benchmark for evaluating newer LAT1 inhibitors.

In vivo model response
Reported
KYSE150 xenograft: tumor growth delay and reduced glucose metabolism
Benchmark for in vivo target engagement
Requires independent replication; model-specific context
xenograft model tumor growth delay LAT1-targeted therapy

Cross-Cell-Line Reproducibility as Calibration Standard

BCH has been used to characterize system L transport in at least ten distinct cancer cell lines, including KB (oral, IC50 75.3±6.2 μM), Saos2 (osteosarcoma, IC50 78.8±3.5 μM), C6 (glioma, IC50 73.1±4.5 μM), HEp2 (head-neck, IC50 51.2±3.8 μM), FaDu (pharyngeal, IC50 43.8±4.3 μM), HTB-41 (salivary gland), T24 (bladder), HT-29 (colon), KYSE30/KYSE150 (esophageal), and hCMEC/D3 (brain endothelium) [1][2][3]. This extensive cross-cell-line dataset, accumulated over two decades, establishes BCH as the most broadly validated standard inhibitor for system L functional assays. No selective LAT1 inhibitor has been characterized across an equivalent breadth of cell types, giving BCH unmatched utility for normalizing system L activity in multi-cell-line panels or when establishing new cell models.

Cross-cell-line validation
Class-level
≥10 cancer cell lines with published BCH IC50 data (43.8–131.5 μM)
Calibration standard for new assay setup
Broader validation than selective inhibitors
pharmacological tool cross-cell-line validation assay calibration

BCH Application Scenarios


System L Transport Characterization in Cancer Cell Models

Use BCH at 10 mM as a pan-system L inhibitor to determine the aggregate contribution of LAT1–LAT4 to neutral amino acid uptake [1]. Because BCH inhibits all four LAT isoforms, it is the appropriate tool when the individual isoform expression profile is unknown or when LAT2/LAT3/LAT4 are co-expressed. Compare results against the LAT1-selective inhibitor JPH203 (at 1–10 μM) to dissect the LAT1-specific versus total system L component of leucine transport.

LAT1–Ligand Structural Biology for Inhibitor Design

Leverage the high-resolution cryo-EM structures of BCH bound to the LAT1–4F2hc complex (PDB ID: 8KDH; 3.5 Å) to study the occluded conformational state and compare it with the JPH203-bound structure (3.3 Å) [2]. BCH's unique Phe400 interaction pattern and fully occluded binding pose provide a distinct structural template for designing novel inhibitors that trap LAT1 in a non-productive conformation, complementary to the competitive inhibition mode of JPH203.

In Vivo Target Validation of LAT1 Inhibition

Employ BCH in murine xenograft models as a reference standard for in vivo LAT1 inhibition efficacy. The established dosing regimen (200 mg/kg i.v., daily for 14 days in BALB/c nude mice with KYSE150 xenografts) has been shown to significantly delay tumor growth and reduce glucose metabolism [3]. This dataset serves as a benchmark for evaluating novel LAT1 inhibitors in vivo, providing a well-characterized efficacy baseline.

Proliferation Suppression vs. Apoptosis in Cancer Metabolism

Use BCH to investigate non-apoptotic growth suppression driven by neutral amino acid depletion. In KB, FaDu, and HEp2 carcinoma cells, BCH inhibits cell growth without inducing DNA laddering or caspase cleavage, in contrast to the mitochondrial apoptosis triggered by JPH203 [4][5]. This property makes BCH the tool of choice for experimental designs that aim to isolate nutrient-sensing and mTORC1-dependent growth control pathways from apoptotic signaling cascades.

Application
Selection Property
Validation Focus
System L transport characterization
Pan-system L inhibition profile
LAT1-4 contribution to amino acid uptake
LAT1 structural biology
Occluded conformational state
Ligand-induced binding pocket architecture
In vivo LAT1 inhibition studies
Reference standard for in vivo model response
Tumor growth delay and glucose metabolism endpoints
Non-apoptotic growth suppression research
Nutrient-depletion mechanism
mTORC1 and nutrient-sensing pathway dissection
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